

Application Note: High-Fidelity Synthesis of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

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Compound of Interest

Compound Name: 1-[(2-Bromophenyl)methyl]-1,4-diazepane

CAS No.: 1016516-79-2

Cat. No.: B3072079

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Executive Summary

This application note details the optimized synthesis protocols for **1-[(2-Bromophenyl)methyl]-1,4-diazepane**, a critical pharmacophore in the development of GPCR ligands and kinase inhibitors.

While direct alkylation of diamines often results in uncontrolled bis-alkylation, this guide presents two distinct, field-proven methodologies:

- Method A (The "Gold Standard"): A protection-deprotection strategy utilizing tert-butyl 1,4-diazepane-1-carboxylate. This route is recommended for GLP-compliant synthesis and scale-up, ensuring >98% purity with minimal chromatographic overhead.
- Method B (The "Rapid Screen"): A direct alkylation protocol using stoichiometric excess. This route is optimized for speed and cost-efficiency in early-stage discovery (mg scale).

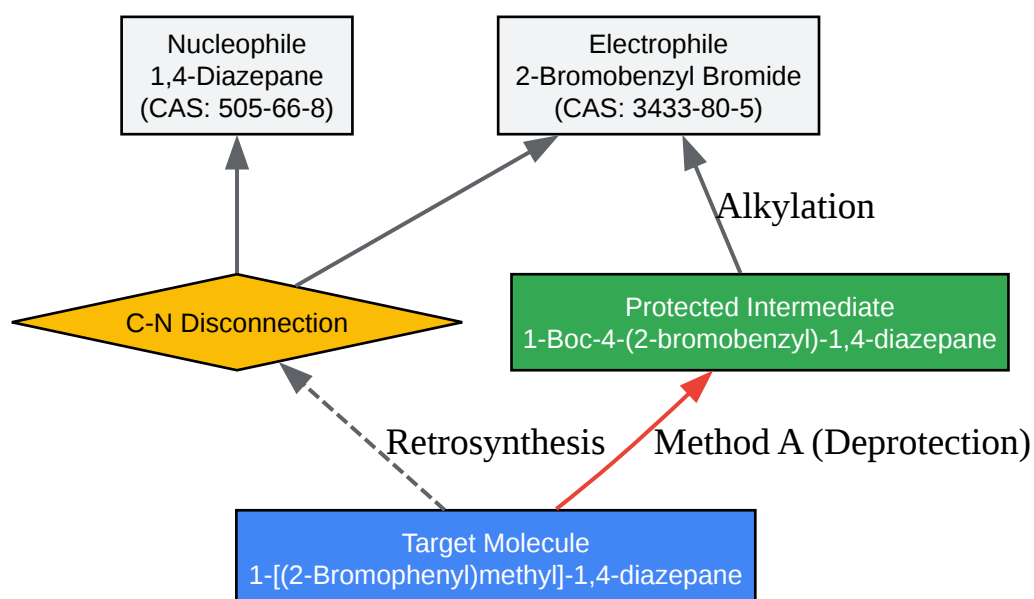
Target Molecule Profile

Property	Detail
IUPAC Name	1-[(2-Bromophenyl)methyl]-1,4-diazepane
CAS Number	1016516-79-2
Molecular Formula	C ₁₂ H ₁₇ BrN ₂
Molecular Weight	269.18 g/mol
Physical State	Viscous pale yellow oil (Free Base) / White solid (HCl Salt)
Solubility	Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free Base)

Retrosynthetic Analysis & Strategy

The synthesis hinges on the selective formation of the C–N bond between the benzylic carbon and the secondary amine of the diazepane ring. The primary challenge is distinguishing between the two equivalent nitrogen atoms of the homopiperazine core to prevent the formation of the bis-alkylated impurity, 1,4-bis[(2-bromophenyl)methyl]-1,4-diazepane.

Structural Logic Diagram



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Figure 1: Retrosynthetic disconnection showing the direct route vs. the protected intermediate strategy.

Experimental Protocols

Method A: The "Gold Standard" (Protected Route)

Best for: High purity (>98%), Scale-up (>10g), GLP libraries. Mechanism: Steric and electronic blocking of N-1 ensures exclusive alkylation at N-4.

Reagents

Reagent	Equiv.	Role
tert-Butyl 1,4-diazepane-1-carboxylate	1.0	Starting Material (Protected Nucleophile)
2-Bromobenzyl bromide	1.1	Electrophile
K ₂ CO ₃ (anhydrous)	2.5	Base (Acid Scavenger)
Acetonitrile (ACN)	-	Solvent (Polar Aprotic)
Trifluoroacetic acid (TFA)	10.0	Deprotection Agent
Dichloromethane (DCM)	-	Solvent

Step-by-Step Procedure

Phase 1: Selective Alkylation

- Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 1,4-diazepane-1-carboxylate (10.0 mmol, 2.00 g) in anhydrous Acetonitrile (40 mL).
- Base Addition: Add anhydrous K₂CO₃ (25.0 mmol, 3.45 g). The mixture will be a suspension.
- Alkylation: Add 2-Bromobenzyl bromide (11.0 mmol, 2.75 g) dropwise over 10 minutes at room temperature (25°C).
 - Note: 2-Bromobenzyl bromide is a potent lachrymator. Handle exclusively in a fume hood.

- Reaction: Stir the mixture at 60°C for 4 hours. Monitor by TLC (System: 20% EtOAc in Hexanes). The starting amine spot should disappear.
- Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude Boc-protected intermediate as a yellow oil.
 - Purification (Optional): If TLC shows impurities, pass through a short silica plug eluting with 20% EtOAc/Hexane.

Phase 2: Deprotection

- Dissolution: Dissolve the crude intermediate in Dichloromethane (20 mL) and cool to 0°C (ice bath).
- Acidolysis: Add Trifluoroacetic acid (TFA, 10 mL) dropwise.
 - Caution: Gas evolution (isobutylene) may occur.
- Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.
- Quench & Extraction:
 - Concentrate the reaction mixture to remove excess TFA/DCM.
 - Redissolve the residue in DCM (50 mL).
 - Carefully basify with saturated aqueous NaHCO₃ (or 1M NaOH) until pH > 10. Vigorous stirring is required to liberate the free base from the TFA salt.
 - Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 30 mL).
- Isolation: Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
- Yield: Expect 85-92% yield of pale yellow oil.

Method B: The "Rapid Screen" (Direct Alkylation)

Best for: Small scale (<500mg), Initial SAR screening, Cost-sensitive projects. Mechanism: Statistical probability. Using a large excess of diamine minimizes the likelihood of a second

alkylation event.

Reagents

Reagent	Equiv.	Role
1,4-Diazepane (Homopiperazine)	5.0	Nucleophile (Excess)
2-Bromobenzyl bromide	1.0	Electrophile
Ethanol (Abs.)	-	Solvent
HCl (4M in Dioxane)	1.1	Salt Formation (Optional)

Step-by-Step Procedure

- Preparation: Dissolve 1,4-Diazepane (5.0 mmol, 500 mg) in absolute Ethanol (10 mL) in a 20 mL scintillation vial.
- Addition: Add a solution of 2-Bromobenzyl bromide (1.0 mmol, 250 mg) in Ethanol (2 mL) very slowly (dropwise) over 30 minutes while stirring rapidly at 0°C.
 - Critical: Slow addition into excess amine is the key to preventing bis-alkylation.
- Reaction: Warm to room temperature and stir for 2 hours.
- Workup:
 - Concentrate the solvent.
 - Resuspend the residue in water (10 mL). The excess 1,4-diazepane is highly water-soluble.
 - Extract the product with Ethyl Acetate (3 x 10 mL). The bis-alkylated byproduct (if any) will also extract, but the excess starting amine remains in the water.
- Purification: The organic layer must be purified via Flash Column Chromatography (DCM:MeOH:NH₄OH, 90:9:1) to separate the mono-alkylated product from traces of bis-alkylated byproduct.

- Yield: Expect 50-65% yield.

Analytical Validation

To validate the synthesis, confirm the following spectral characteristics.

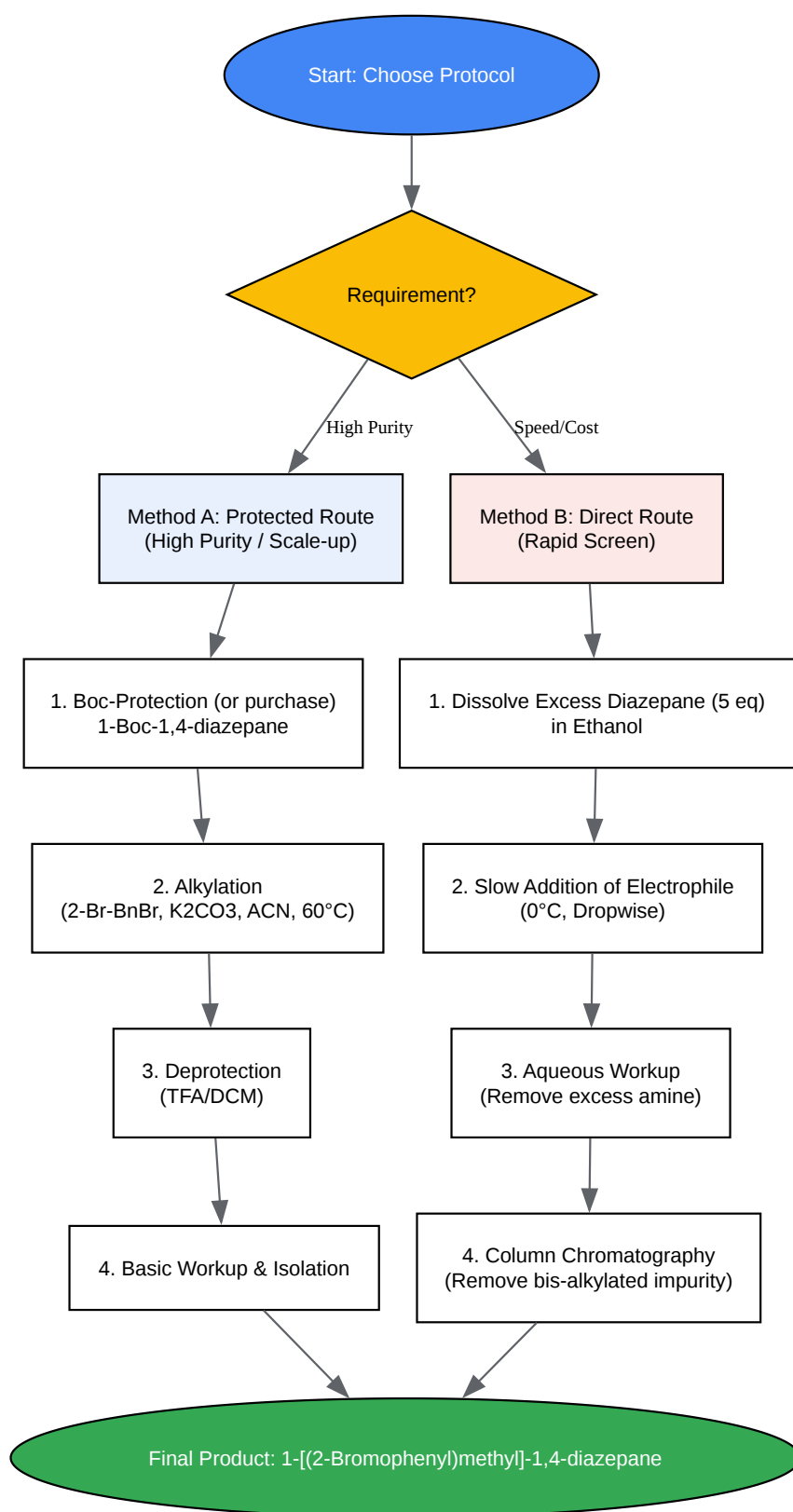
¹H NMR (400 MHz, CDCl₃) - Expected Signals

- Aromatic Region (7.10 - 7.60 ppm): Multiplet, 4H (Characteristic of 2-bromophenyl group).
- Benzylic Protons (3.75 ppm): Singlet, 2H (Ar-CH₂-N).
- Diazepane Ring:
 - ~2.60 - 2.90 ppm: Multiplets, 8H (Ring methylene protons adjacent to nitrogens).
 - ~1.75 - 1.85 ppm: Quintet, 2H (C-CH₂-C of the homopiperazine bridge).
- Amine Proton: Broad singlet (variable position depending on concentration/water).

LC-MS

- Method: Electrospray Ionization (ESI), Positive Mode.
- Expected Mass: [M+H]⁺ = 269.0 / 271.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
- Purity Criteria: >95% by UV (254 nm).

Synthesis Workflow Diagram



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Figure 2: Decision matrix and workflow for the synthesis of the target diazepane.

Safety & Handling

- 2-Bromobenzyl Bromide: Severe lachrymator and skin irritant. Causes burns. Must be handled in a functioning fume hood. Wear butyl rubber gloves if available.
- 1,4-Diazepane: Corrosive and hygroscopic. Store under nitrogen.
- Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Causes severe burns.

References

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Sources

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